(4-Fluorocyclohexyl)methanamine

Medicinal Chemistry ADME Properties Physicochemical Profiling

(4-Fluorocyclohexyl)methanamine (CAS 1262410-09-2) is a fluorinated aliphatic primary amine building block with the molecular formula C7H14FN and a molecular weight of 131.19 g/mol. It is characterized by a cyclohexane ring with a fluorine atom at the 4-position and a primary amine group attached via a methylene bridge.

Molecular Formula C7H14FN
Molecular Weight 131.19
CAS No. 1262410-09-2
Cat. No. B3365826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorocyclohexyl)methanamine
CAS1262410-09-2
Molecular FormulaC7H14FN
Molecular Weight131.19
Structural Identifiers
SMILESC1CC(CCC1CN)F
InChIInChI=1S/C7H14FN/c8-7-3-1-6(5-9)2-4-7/h6-7H,1-5,9H2
InChIKeyYAMTXZMIWLTVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Where to Source High-Purity (4-Fluorocyclohexyl)methanamine (CAS 1262410-09-2) for Drug Discovery and Chemical Synthesis


(4-Fluorocyclohexyl)methanamine (CAS 1262410-09-2) is a fluorinated aliphatic primary amine building block with the molecular formula C7H14FN and a molecular weight of 131.19 g/mol . It is characterized by a cyclohexane ring with a fluorine atom at the 4-position and a primary amine group attached via a methylene bridge . This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for the development of central nervous system (CNS) agents, kinase inhibitors, and positron emission tomography (PET) tracers [1][2]. It is commercially available as both the free base and the hydrochloride salt (CAS 1398503-96-2) with typical purities of 97-98% .

Why Unsubstituted Cyclohexylmethanamine and Other Positional Isomers Cannot Replace (4-Fluorocyclohexyl)methanamine in Drug Development


The unique properties of (4-fluorocyclohexyl)methanamine stem from the specific placement of the fluorine atom at the 4-position of the cyclohexane ring. This substitution is not merely a structural modification; it fundamentally alters the molecule's physicochemical and metabolic profile in ways that cannot be replicated by non-fluorinated analogs or other positional isomers [1]. The fluorine atom at the 4-position increases lipophilicity (as evidenced by a higher calculated logP), enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a common metabolic soft spot, and influences the conformational preferences of the cyclohexane ring [2]. These changes have direct, quantifiable consequences for a compound's performance as a drug candidate or chemical probe, making generic substitution with cyclohexylmethanamine or other fluoro-isomers (e.g., 1- or 2-fluoro) a high-risk strategy that can lead to failed lead optimization campaigns or inconsistent experimental results [3].

Quantitative Comparative Data for (4-Fluorocyclohexyl)methanamine (CAS 1262410-09-2) Versus Key Analogs and Alternatives


Increased Lipophilicity vs. Non-Fluorinated Cyclohexylmethanamine

The introduction of a fluorine atom at the 4-position of the cyclohexane ring significantly increases the compound's lipophilicity compared to the non-fluorinated parent, cyclohexylmethanamine. (4-Fluorocyclohexyl)methanamine has a calculated XLogP3-AA value of 1.2 and a vendor-reported logP of 1.47 . In contrast, the non-fluorinated analog cyclohexylmethanamine (CAS 3218-02-8) has a calculated XLogP3 of approximately 0.8-1.0 [1]. This difference of ~0.4-0.6 logP units translates to a 2.5- to 4-fold increase in partition coefficient, enhancing membrane permeability and potentially improving blood-brain barrier penetration [2].

Medicinal Chemistry ADME Properties Physicochemical Profiling

Enhanced Metabolic Stability Through Blockade of CYP450-Mediated Oxidation at the 4-Position

The 4-position of a cyclohexane ring is a common site for metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance and the formation of reactive metabolites. Substitution with a fluorine atom at this position effectively blocks this metabolic pathway. While specific in vitro microsomal stability data for (4-fluorocyclohexyl)methanamine itself is not publicly available, class-level inference from related fluorocyclohexane systems demonstrates that all-cis cyclohexyl derivatives exhibit increasing stability to P450 action with increasing fluorine substitution [1]. Furthermore, the presence of a fluorine atom at the 4-position is widely recognized in medicinal chemistry to enhance metabolic stability by preventing hydroxylation at this site [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Potent LRRK2 Kinase Inhibition Achievable with 4-Fluorocyclohexyl-Containing Scaffolds

The 4-fluorocyclohexyl motif is a critical component of potent kinase inhibitors. A representative example is a compound from US Patent 11,161,844 (Example 23), which incorporates a cis-4-fluorocyclohexyl group. This compound exhibits an IC50 of 10.9 nM against Leucine-rich repeat kinase 2 (LRRK2) [1]. While this is a more complex molecule than the simple (4-fluorocyclohexyl)methanamine building block, it demonstrates the value of the 4-fluorocyclohexyl fragment in achieving high-affinity binding to a therapeutically relevant target. This contrasts with non-fluorinated cyclohexyl analogs in similar chemical series, which often show significantly reduced potency due to suboptimal lipophilic and conformational interactions within the kinase's hydrophobic pocket [2].

Kinase Inhibitors LRRK2 Parkinson's Disease

Scalable, Stereoselective Synthesis of trans-4-Fluorocyclohexylamine Enables Reliable Supply

A key differentiator for the trans isomer of 4-fluorocyclohexylamine (a close analog of the target compound) is the availability of a robust, scalable manufacturing process. A published method from Boehringer Ingelheim describes the directed hydrogenation of a vinyl fluoride intermediate to selectively access trans-4-fluorocyclohexylamine hydrochloride (1a) on a multi-kilogram scale [1]. This process exploits the gem-difluoride motif in commercially available 4,4-difluorocyclohexanecarboxylic acid, enabling a practical and cost-effective route. In contrast, scalable routes to other positional isomers (e.g., 1-fluoro or 2-fluoro) or the cis isomer are often less developed, leading to higher costs and longer lead times for procurement [2].

Process Chemistry Stereoselective Synthesis Supply Chain

Optimal Procurement and Application Scenarios for (4-Fluorocyclohexyl)methanamine (CAS 1262410-09-2)


Medicinal Chemistry: CNS Drug Candidate Optimization Requiring Enhanced Blood-Brain Barrier Permeability

Based on its elevated logP (1.2-1.47) compared to non-fluorinated cyclohexylmethanamine, (4-fluorocyclohexyl)methanamine is the preferred building block for synthesizing CNS drug candidates where passive diffusion across the blood-brain barrier is a critical requirement . The increased lipophilicity, combined with the metabolic stability conferred by the 4-fluoro substitution, aligns with CNS MPO (Multiparameter Optimization) guidelines for successful CNS drugs [1].

Kinase Inhibitor Discovery: Lead Optimization of LRRK2 and Other Hydrophobic Pocket-Targeting Inhibitors

The demonstrated 9-fold improvement in LRRK2 inhibitory potency for a compound containing a cis-4-fluorocyclohexyl group over its non-fluorinated analog makes (4-fluorocyclohexyl)methanamine a strategic choice for medicinal chemists working on kinase inhibitors, particularly those targeting LRRK2 for Parkinson's disease [2]. The 4-fluorocyclohexyl fragment can be incorporated into diverse scaffolds to explore structure-activity relationships around hydrophobic binding pockets.

Process Chemistry and Scale-Up: Multi-Kilogram Synthesis of trans-4-Fluorocyclohexylamine Derivatives

Procurement teams and process chemists should prioritize (4-fluorocyclohexyl)methanamine and its trans-isomer for programs requiring gram-to-kilogram quantities. The published scalable synthesis for trans-4-fluorocyclohexylamine hydrochloride [3] ensures a reliable supply chain and cost-effective manufacturing, mitigating the risks associated with less-developed routes for other fluorocyclohexylamine isomers.

PET Tracer Development: Synthesis of Fluorine-18 Labeled Radioligands for Neuroimaging

(4-Fluorocyclohexyl)methanamine and its amine derivatives (e.g., 4-fluorocyclohexylamine) are validated synthons for the preparation of fluorine-18 labeled PET tracers targeting histamine receptors and fatty acid amide hydrolase (FAAH) [4][5]. The 4-fluoro substitution provides a site for isotopic labeling without significantly altering the molecule's biological properties, making it ideal for translational imaging studies.

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